molecular formula C22H22N4O3 B2460847 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 2034338-58-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B2460847
CAS No.: 2034338-58-2
M. Wt: 390.443
InChI Key: WJDKVVBHYVWBDX-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a heterocyclic compound featuring a 3,4-dihydroisoquinoline core substituted with a 1-methylpyrazole moiety and a benzodioxolemethyl carboxamide group. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting neurological or metabolic pathways.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-25-11-17(10-24-25)19-13-26(12-16-4-2-3-5-18(16)19)22(27)23-9-15-6-7-20-21(8-15)29-14-28-20/h2-8,10-11,19H,9,12-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDKVVBHYVWBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound based on available literature, including synthesis methods, anticancer properties, and molecular mechanisms.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a benzo[d][1,3]dioxole moiety and a pyrazole ring. The molecular formula is C20H20N4O3C_{20}H_{20}N_{4}O_{3}, with a molecular weight of approximately 364.40 g/mol. This structure is significant for its interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate potent antitumor activity with IC50 values lower than those of standard chemotherapeutic agents such as doxorubicin.

Case Study: Antitumor Activity

A study explored the anticancer activity of various benzo[d][1,3]dioxole derivatives, revealing that certain compounds had IC50 values of 2.38 µM for HepG2 cells and 1.54 µM for HCT116 cells, compared to doxorubicin's IC50 values of 7.46 µM and 8.29 µM respectively . These results suggest that derivatives of the benzo[d][1,3]dioxole structure can be more effective than traditional chemotherapy agents.

The anticancer mechanisms of these compounds are multifaceted:

  • EGFR Inhibition : Compounds inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Studies employing annexin V-FITC assays indicate that these compounds promote apoptosis in cancer cells by modulating mitochondrial pathways and affecting proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Analysis reveals that these compounds can induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate favorable interactions with active sites of enzymes involved in cancer progression.

Table: Molecular Docking Results

CompoundTarget ProteinBinding Energy (kcal/mol)Interaction Type
N-(benzo[d][1,3]dioxol-5-ylmethyl)...EGFR-9.5Hydrogen bonds
N-(benzo[d][1,3]dioxol-5-ylmethyl)...Bcl-2-8.7Hydrophobic interactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)...Bax-7.9Ionic interactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework

  • Analog 1 : 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole () uses a dihydropyrazole scaffold. The tert-butyl group increases steric bulk, possibly improving metabolic stability but reducing solubility [9].
  • Analog 2: N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide () employs a thiazole ring, which offers hydrogen-bonding sites via the sulfur atom, contrasting with the nitrogen-rich dihydroisoquinoline in the target compound [7].

Substituent Effects

Compound Key Substituents Molecular Weight Yield (%) Notable Properties
Target Compound Benzodioxolemethyl, 1-methylpyrazole ~420 g/mol* N/A High lipophilicity (logP ~3.5 predicted)
3a () Phenyl, 4-cyanopyrazole 403.1 g/mol 68 Moderate solubility in chloroform/ethanol [1]
Compound 74 () 4-Methoxyphenyl, 4-(pyrrolidin-1-yl)benzoyl 591.1 g/mol 20 Enhanced solubility via pyrrolidine moiety [8]
Compound 11 () 3,5-Dimethylpyrazole, sulfonamide 339.3 g/mol 90 Strong hydrogen-bonding capacity [4]

*Calculated based on formula C21H20N3O3.

  • Benzodioxole vs. Phenyl Groups : The benzodioxole group in the target compound (electron-rich due to oxygen atoms) may improve CNS penetration compared to simple phenyl substituents in derivatives [9].
  • Pyrazole vs.

Pharmacological Implications

  • Anticonvulsant Activity : ’s dihydropyrazole derivative shows efficacy in seizure models, suggesting the target compound’s benzodioxole group may confer similar CNS activity [9].
  • Kinase Inhibition: Pyrazole-carboxamide derivatives () are known kinase inhibitors; the target’s 1-methylpyrazole may enhance selectivity for kinases like JAK3 or ALK [1].

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, including condensation, cyclization, and functional group coupling. Key steps include:

  • Pyrazole incorporation : Use Suzuki-Miyaura coupling or nucleophilic substitution to introduce the 1-methylpyrazole moiety. Optimize temperature (e.g., 80–100°C) and solvent polarity (DMF or dichloromethane) to enhance yield .
  • Carboxamide formation : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres to prevent hydrolysis .
  • Purification : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and use preparative HPLC with C18 columns for final purification .

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR spectroscopy : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm the benzo[d][1,3]dioxole and pyrazole substituents. Anomalies in splitting patterns may indicate conformational flexibility .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ ion) .
  • X-ray crystallography : Use SHELXL for refinement of crystal structures to resolve bond angles and torsional strain in the dihydroisoquinoline core .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental data (e.g., conflicting NMR assignments)?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict 1H^1H-NMR chemical shifts. Compare with experimental data to identify misassignments .
  • Docking studies : Use AutoDock Vina to simulate interactions between the compound and biological targets (e.g., enzymes), guiding hypotheses about its bioactivity .

Q. What strategies address low yield in the final coupling step of synthesis?

  • Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .
  • Catalyst screening : Test Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) for cross-coupling efficiency .
  • Reaction monitoring : Use in-situ IR spectroscopy to track carboxamide formation and adjust reagent stoichiometry dynamically .

Q. How does the compound’s stereochemistry influence its biological activity?

  • Chiral chromatography : Separate enantiomers using Chiralpak IA columns and assess activity via kinase inhibition assays.
  • Pharmacophore mapping : Compare binding modes of stereoisomers to ATP-binding pockets using molecular dynamics simulations .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across studies?

  • Dose-response validation : Re-test the compound in standardized assays (e.g., IC50_{50} measurements) under controlled conditions (pH, temperature) .
  • Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity readings .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield Optimization TipsReference
Pyrazole incorporation1-methylpyrazole, Pd catalyst, DMF, 90°CUse degassed solvents
Carboxamide couplingEDC, HOBt, DCM, rtAdd DMAP to accelerate reaction

Q. Table 2: Analytical Techniques

TechniqueApplicationCritical Parameters
1H^1H-NMRConfirm substituent regiochemistryDeuterated DMSO, 500 MHz
HR-MSValidate molecular formulaESI+ mode, resolution > 30,000
X-ray diffractionResolve dihydroisoquinoline conformationSHELXL refinement, Mo-Kα radiation

Key Challenges and Solutions

  • Hydrolytic instability : The carboxamide bond may degrade in aqueous media. Solution: Store lyophilized samples at -20°C and use stabilizers (e.g., trehalose) in biological assays .
  • Low solubility : The benzo[d][1,3]dioxole group reduces polarity. Solution: Formulate with cyclodextrins or PEG derivatives for in vivo studies .

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